molecular formula C39H69N8O17P3S B12072596 (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt)

(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt)

Cat. No.: B12072596
M. Wt: 1047.0 g/mol
InChI Key: RVLVTOOPASSKFF-NNNYMDSFSA-N
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Description

(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is a crucial intermediate in the metabolism of fatty acids and plays a significant role in various biochemical pathways, including lipid biosynthesis and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) typically involves the esterification of linoleic acid with coenzyme A. The reaction is catalyzed by enzymes such as acyl-CoA synthetase, which facilitates the formation of the thioester bond between the fatty acid and coenzyme A .

Industrial Production Methods

Industrial production of (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) often involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, leading to efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by participating in the β-oxidation pathway, where it is broken down to generate acetyl-CoA, which enters the citric acid cycle to produce energy. It also serves as a substrate for the synthesis of complex lipids and signaling molecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase .

Comparison with Similar Compounds

Similar Compounds

  • (9Z,12Z-octadecadienoyl) Coenzyme A (sodium salt)
  • (9Z,12Z-octadecadienoyl) Coenzyme A (potassium salt)
  • (9Z,12Z-octadecadienoyl) Coenzyme A (calcium salt)

Uniqueness

(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) is unique due to its specific ammonium counterion, which can influence its solubility and reactivity compared to other salts. This uniqueness makes it particularly suitable for certain biochemical assays and industrial applications .

Properties

Molecular Formula

C39H69N8O17P3S

Molecular Weight

1047.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate;azane

InChI

InChI=1S/C39H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);1H3/b9-8+,12-11+;

InChI Key

RVLVTOOPASSKFF-NNNYMDSFSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N

Origin of Product

United States

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